Bienvenue dans la boutique en ligne BenchChem!

POTASSIUM TETRAIODOPLATINATE

crystallography coordination chemistry solid-state characterization

Potassium tetraiodoplatinate, with the formula K₂PtI₄·(H₂O)₂, is the dipotassium salt of the tetraiodoplatinate(II) anion, featuring a square-planar platinum(II) center coordinated by four iodide ligands. It crystallizes from aqueous solution as the dihydrate—a characteristic that distinguishes it from the corresponding chloride (K₂PtCl₄) and bromide (K₂PtBr₄) congeners, which are obtained exclusively as anhydrous salts.

Molecular Formula I4K2Pt
Molecular Weight 780.89248
CAS No. 14708-56-6
Cat. No. B1143554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOTASSIUM TETRAIODOPLATINATE
CAS14708-56-6
SynonymsPOTASSIUM TETRAIODOPLATINATE
Molecular FormulaI4K2Pt
Molecular Weight780.89248
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Tetraiodoplatinate (CAS 14708-56-6): Procurement-Grade Overview for the Square-Planar Pt(II) Iodide Complex


Potassium tetraiodoplatinate, with the formula K₂PtI₄·(H₂O)₂, is the dipotassium salt of the tetraiodoplatinate(II) anion, featuring a square-planar platinum(II) center coordinated by four iodide ligands [1]. It crystallizes from aqueous solution as the dihydrate—a characteristic that distinguishes it from the corresponding chloride (K₂PtCl₄) and bromide (K₂PtBr₄) congeners, which are obtained exclusively as anhydrous salts [1]. The compound is prepared by salt metathesis of potassium tetrachloroplatinate with potassium iodide and serves as a critical precursor in the synthesis of platinum-based anticancer agents, including cisplatin and oxaliplatin [1][2].

Why Generic Substitution of Potassium Tetraiodoplatinate Fails: Halide-Dependent Reactivity and Structural Divergence


Potassium tetraiodoplatinate cannot be interchangeably substituted with potassium tetrachloroplatinate or tetrabromoplatinate without fundamentally altering synthetic outcomes. The iodide ligand confers distinct electronic and steric properties: K₂PtI₄ exhibits markedly higher reactivity toward sterically demanding amine ligands [1], can drive divergent oxidation-state partitioning to Pt(IV) products where K₂PtCl₄ yields Pt(II) species [2], and crystallizes as a dihydrate rather than an anhydrous salt [3]. These halide-dependent differences are not incremental—they represent qualitative changes in reaction pathway, product identity, and handling characteristics that directly affect procurement decisions for both research and industrial manufacturing.

Potassium Tetraiodoplatinate: Quantitative Comparator Evidence for Scientific Selection and Procurement


Hydration-State Differentiation: Dihydrate Crystal Form vs. Anhydrous Chloride and Bromide Analogs

Potassium tetraiodoplatinate crystallizes from water exclusively as the dihydrate, K₂PtI₄·(H₂O)₂, with a well-defined crystal structure (orthorhombic, space group Pbca, a = 12.934 Å, b = 7.145 Å, c = 13.626 Å, cell volume = 1259.22 ų at 298 K) [1]. In contrast, the corresponding chloride K₂PtCl₄ and bromide K₂PtBr₄ are obtained only as anhydrous salts under equivalent crystallization conditions [1]. The presence of two lattice water molecules in K₂PtI₄·(H₂O)₂ increases the formula weight to 816.93 g/mol versus 780.89 g/mol for the anhydrous form, a ~4.6% mass difference that directly impacts stoichiometric calculations in synthesis [1].

crystallography coordination chemistry solid-state characterization

Superior Reactivity of K₂PtI₄ vs. K₂PtCl₄ with Sterically Hindered Propanediamine Ligands

In a systematic study of Pt(II) complexes bearing long-chain N-alkyl-diamine ligands, ethanediamine derivatives were successfully prepared from K₂PtCl₄ under standard conditions. However, the corresponding propanediamine derivatives did not react appreciably with K₂PtCl₄ and could only be obtained when K₂PtI₄ was employed as the platinum source [1]. Computational modeling attributed this reactivity difference to conformational constraints in the ring-closure step of complex formation, where the greater lability of the iodide ligand facilitates coordination to sterically encumbered amine nucleophiles [1].

platinum anticancer complexes ligand substitution kinetics synthetic methodology

Divergent Oxidation-State Outcomes: Pt(IV) from K₂PtI₄ vs. Pt(II) from K₂PtCl₄ with Azo Ligands

When reacted with 1-arylazo-2-ethyl sulfanyl benzene ligands (LH) under comparable conditions, K₂PtCl₄ and K₂PtI₄ drive completely divergent platinum oxidation-state outcomes. K₂PtCl₄ afforded orthometallated Pt(II) complexes of the type Pt(L)Cl, whereas K₂PtI₄ directly produced Pt(IV) triiodide complexes, Pt(L)I₃, via an unusual oxidative addition of the ligand C–H bond [1]. The Pt(IV) product was authenticated by single-crystal X-ray diffraction [1]. This halide-dependent redox divergence has no parallel among the bromide or chloride analogs.

orthometallation oxidative addition Pt(IV) chemistry

Bulk Density Differentiation: K₂PtI₄·2H₂O (4.31 g/cm³) vs. K₂PtCl₄ (3.38 g/cm³) vs. K₂PtBr₄ (~3.91 g/cm³)

Potassium tetraiodoplatinate dihydrate exhibits a measured density of 4.31 g/cm³ [1], substantially higher than that of potassium tetrachloroplatinate (3.38 g/cm³ at 20–25 °C) [2] and higher than the calculated bulk density of potassium tetrabromoplatinate (~3.91 g/cm³) [3]. This density ranking (I > Br > Cl) reflects the increasing atomic mass of the halide and, for the iodide, the contribution of lattice water to efficient crystal packing.

material properties formulation solid-state density

Hydrolytic Stability Ranking: Tetraiodoplatinate(II) vs. Tetrabromo- and Tetrachloro-Complexes in Aqueous Solution

Spectrophotometric and potentiometric studies in aqueous solution established that the tetraiodoplatinate(II) ion, [PtI₄]²⁻, is slightly less stable toward hydrolysis than either the tetrabromoplatinate(II) or tetrachloroplatinate(II) ions [1]. The aquotri-iodoplatinate(II) species, [PtI₃(H₂O)]⁻, was identified as the primary hydrolysis product, formed either by direct ligand substitution or by reduction of hexaiodoplatinate(IV) with ascorbic acid [1]. The authors noted that isolation of a solid salt of the tetraiodoplatinate(II) ion had not been achieved at the time of the study, underscoring the historical challenge of working with this anion in aqueous media [1].

aqueous speciation hydrolysis kinetics stability

Industrial-Scale Oxaliplatin Synthesis: Patented Use of K₂PtI₄ as the Mandatory Tetra-Iodo Intermediate

European Patent EP 1561754B1 and corresponding US patent US20130131368A1 explicitly describe an oxaliplatin manufacturing process in which K₂PtI₄ is generated in situ from K₂PtCl₄ and KI, then reacted with trans-l-1,2-diaminocyclohexane (DACH) to form the key intermediate (DACH)PtI₂ [1]. This diiodo intermediate is subsequently converted to oxaliplatin via silver salt-mediated halide abstraction and oxalate coordination. The patent acknowledges that bypassing the tetra-iodo intermediate entirely (i.e., using K₂PtCl₄ directly with DACH) would fail to produce oxaliplatin of pharmaceutically acceptable purity [1].

pharmaceutical manufacturing oxaliplatin patented process

Potassium Tetraiodoplatinate: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Sterically Hindered Pt(II)-Diamine Anticancer Candidates

When synthetic routes to platinum(II) complexes bearing bulky N-alkyl-propanediamine or related sterically demanding ligands fail with K₂PtCl₄, K₂PtI₄ is the demonstrated alternative that enables product formation [1]. Procurement of K₂PtI₄ should be prioritized for medicinal chemistry programs targeting novel platinum chemotherapeutics with non-classical amine carrier ligands.

Single-Step Access to Orthometallated Pt(IV) Cyclometallates

For research groups studying C–H activation or developing Pt(IV) prodrugs, K₂PtI₄ offers a unique one-step route to Pt(IV) triiodide cyclometallates (Pt(L)I₃) directly from pro-ligands, without requiring a separate oxidation step [2]. This reactivity is not replicable with K₂PtCl₄, which yields only Pt(II) products under identical conditions.

Pharmaceutical Manufacturing of Oxaliplatin and DACH-Platinum Complexes

In cGMP production of oxaliplatin per the Heraeus patent process (EP 1561754B1), K₂PtI₄—generated by halide exchange from K₂PtCl₄ and KI—is the mandated intermediate for preparing (DACH)PtI₂, which is subsequently converted to the final active pharmaceutical ingredient [3]. Procurement specifications must ensure trace-metal purity suitable for pharmaceutical intermediate use.

Crystallographic and Solid-State Studies of Halide-Dependent Hydration Behavior

The unique dihydrate crystal form of K₂PtI₄·2H₂O (orthorhombic Pbca, a = 12.934 Å) provides a model system for studying halide-dependent hydration energetics in square-planar platinum(II) salts [4]. This property is directly relevant to materials scientists investigating the relationship between anion identity, lattice water incorporation, and solid-state stability in platinum coordination compounds.

Quote Request

Request a Quote for POTASSIUM TETRAIODOPLATINATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.